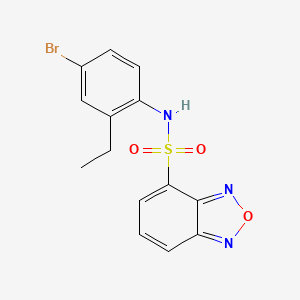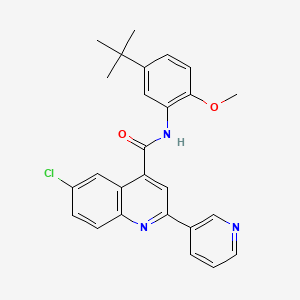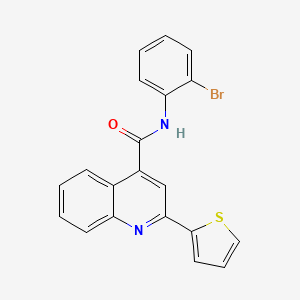![molecular formula C16H13FN4O B11120171 N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]pyridine-3-carboxamide](/img/structure/B11120171.png)
N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-Fluorobenzyl)-1H-pyrazol-4-yl]nicotinamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a fluorobenzyl group and a nicotinamide moiety, making it a subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-Fluorobenzyl)-1H-pyrazol-4-yl]nicotinamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where the pyrazole ring reacts with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate.
Coupling with Nicotinic Acid: The final step involves coupling the fluorobenzyl-substituted pyrazole with nicotinic acid or its derivatives using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-Dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-Fluorobenzyl)-1H-pyrazol-4-yl]nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-[1-(4-Fluorobenzyl)-1H-pyrazol-4-yl]nicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme activities.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(4-Fluorobenzyl)-1H-pyrazol-4-yl]nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4-Fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]nicotinamide
- N-[1-(4-Fluorobenzyl)-1H-indazole-3-carboxamide]
Uniqueness
N-[1-(4-Fluorobenzyl)-1H-pyrazol-4-yl]nicotinamide is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a nicotinamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H13FN4O |
|---|---|
Molecular Weight |
296.30 g/mol |
IUPAC Name |
N-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C16H13FN4O/c17-14-5-3-12(4-6-14)10-21-11-15(9-19-21)20-16(22)13-2-1-7-18-8-13/h1-9,11H,10H2,(H,20,22) |
InChI Key |
AZQOKVVOANMFPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CN(N=C2)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenoxy}acetonitrile](/img/structure/B11120093.png)

![N-(2,5-dimethylphenyl)-6-imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11120105.png)


![2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11120129.png)
![2-Bromo-N-({N'-[(1E)-1-(furan-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11120133.png)
![2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11120136.png)
![7-[(2-chlorophenyl)methyl]-6-imino-N-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11120141.png)
![Methyl 4-(4-bromophenyl)-2-[(3-methylbutanoyl)amino]thiophene-3-carboxylate](/img/structure/B11120153.png)
![Methyl 2-{[6-bromo-2-(pyridin-4-YL)quinolin-4-YL]formamido}acetate](/img/structure/B11120156.png)
![Ethyl 2-[(cyclopropylcarbonyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B11120159.png)
![5-(3-butoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11120162.png)

